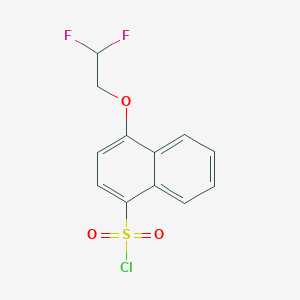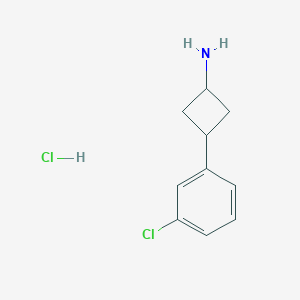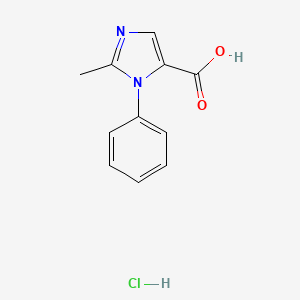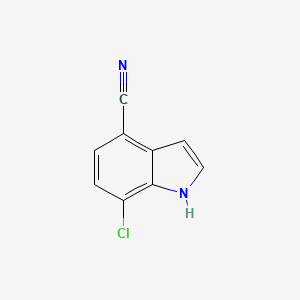
7-chloro-1H-indole-4-carbonitrile
Vue d'ensemble
Description
“7-chloro-1H-indole-4-carbonitrile” is a chemical compound with the molecular formula C9H5ClN2 . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .
Molecular Structure Analysis
The molecular structure of “7-chloro-1H-indole-4-carbonitrile” consists of 9 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The molecular weight of this compound is 176.6 .Applications De Recherche Scientifique
Chemical Synthesis and Biological Activity
7-Chloro-1H-indole-4-carbonitrile serves as a key intermediate in the synthesis of various bioactive compounds. Duan et al. (2011) demonstrated its application in the design and synthesis of benzonaphthyridine derivatives, showing significant anti-intestinal nematode activities in vivo, suggesting its potential in developing new antiparasitic drugs (Duan et al., 2011).
Pharmacological Potentials
The compound has shown promise in pharmacological research, particularly in the development of inhibitors for specific biological targets. Zhou et al. (2020) identified N-arylsulfonyl-indole-2-carboxamide derivatives as potent, selective, and orally bioavailable inhibitors for fructose-1,6-bisphosphatase, a key enzyme in gluconeogenesis. This highlights the potential of 7-chloro-1H-indole-4-carbonitrile derivatives in treating type 2 diabetes mellitus by modulating glucose metabolism (Zhou et al., 2020).
Antitumor and Anti-inflammatory Applications
The structural modification of indole derivatives, including those related to 7-chloro-1H-indole-4-carbonitrile, has been explored for antitumor and anti-inflammatory activities. Singh et al. (2008) synthesized a series of thiazolyl/oxazolyl formazanyl indoles, showing moderate to good anti-inflammatory activity, which underscores the therapeutic potential of indole derivatives in inflammation and possibly cancer treatment (Singh et al., 2008).
Mechanistic Insights into Xenobiotic Metabolism
Research by Bradfield and Bjeldanes (1987) on the structure-activity relationships of dietary indoles, including derivatives of 7-chloro-1H-indole-4-carbonitrile, has provided insights into how these compounds might modulate xenobiotic metabolism, potentially influencing chemically initiated tumorigenesis. This research sheds light on the broader implications of indole derivatives in modifying the metabolic pathways involved in carcinogenesis (Bradfield & Bjeldanes, 1987).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-chloro-1H-indole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2/c10-8-2-1-6(5-11)7-3-4-12-9(7)8/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUAYDLVGICAST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C#N)C=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-1H-indole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethoxyspiro[3.5]nonan-1-ol](/img/structure/B1423541.png)
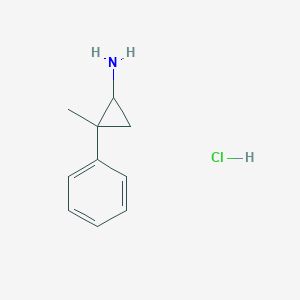
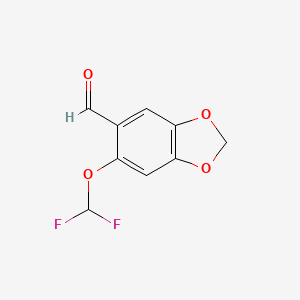
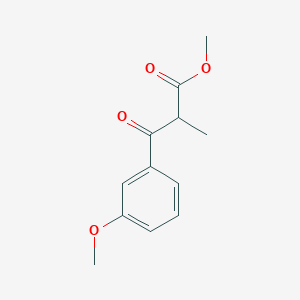
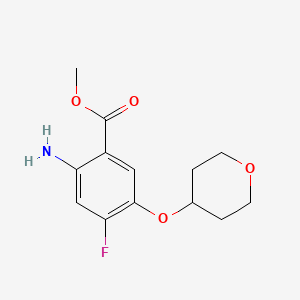
![3-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1423552.png)
![5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1423553.png)
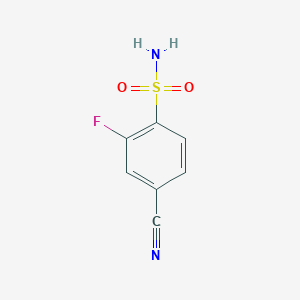
![N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide](/img/structure/B1423555.png)
![[3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]methanamine](/img/structure/B1423556.png)
![[2-(Difluoromethoxy)-4-methoxyphenyl]methanamine hydrochloride](/img/structure/B1423557.png)
